molecular formula C15H24N2O2 B1518038 N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine CAS No. 1153383-86-8

N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine

Cat. No. B1518038
CAS RN: 1153383-86-8
M. Wt: 264.36 g/mol
InChI Key: ZEQBVRQJFANGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine” is a chemical compound with the CAS Number: 1153383-86-8 . It has a molecular weight of 264.37 .


Molecular Structure Analysis

The IUPAC name for this compound is N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyltetrahydro-2H-pyran-4-amine . The InChI code is 1S/C15H24N2O2/c1-17(14-5-8-18-9-6-14)7-10-19-15-4-2-3-13(11-15)12-16/h2-4,11,14H,5-10,12,16H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Complexation Properties with Lanthanides

A study by Caravan et al. (1995) discusses the synthesis of a water-soluble N4O3 tripodal amine phenol ligand, tris(((2-hydroxy-5-sulfobenzyl)amino)ethyl)amine (H3TRNS), and its complexation properties with lanthanide(III) ions. The ligand coordinates in a tridentate fashion through phenolato oxygen atoms to give mono- and bis(ligand) complexes, showing a marked preference for heavier lanthanides, attributed to enthalpic effects and rationalized in terms of solvation of the complexes (Caravan et al., 1995).

Synthesis and Characterization of Amine Phenol Ligands

Liu et al. (1993) reported on bulky ortho 3-methoxy groups on N4O3 amine phenol ligands producing six-coordinate bis(ligand)lanthanide complex cations, highlighting the role of substituent groups in the formation of lanthanide complexes with potential applications in selective complexation and magnetic properties (Liu et al., 1993).

Chemical Modification and Corrosion Inhibition

Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their corrosion inhibition performances on mild steel in HCl medium. The study demonstrates the potential of amine derivatives as corrosion inhibitors, with efficiency depending on the substituent groups, supported by electrochemical measurements and theoretical simulations (Boughoues et al., 2020).

Ligand Complexes of Aluminum, Gallium, and Indium

Caravan and Orvig (1997) explored the synthesis and complexation of water-soluble amine phenols with Aluminum(III), Gallium(III), and Indium(III). Their research offers insights into the stability and solution structures of these complexes, contributing to the understanding of coordination chemistry and potential applications in catalysis and materials science (Caravan & Orvig, 1997).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It would depend on the context in which this compound is used, such as in a biological or chemical process .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-[2-[3-(aminomethyl)phenoxy]ethyl]-N-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-17(14-5-8-18-9-6-14)7-10-19-15-4-2-3-13(11-15)12-16/h2-4,11,14H,5-10,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQBVRQJFANGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC(=C1)CN)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 2
Reactant of Route 2
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 3
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 4
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 5
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 6
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.